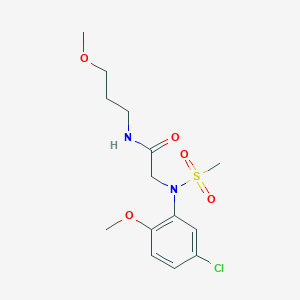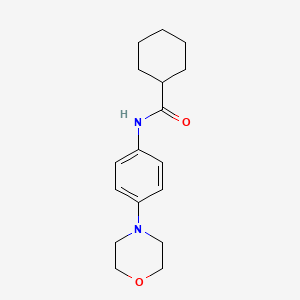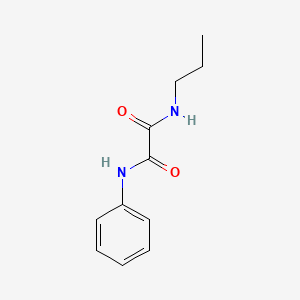
N-phenyl-N'-propylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N’-propylethanediamide is an organic compound belonging to the class of amides It is characterized by the presence of a phenyl group attached to one nitrogen atom and a propyl group attached to another nitrogen atom within the ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-propylethanediamide typically involves the reaction of phenylamine (aniline) with propylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N-phenyl-N’-propylethanediamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial production methods may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-propylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and propyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of N-phenyl-N’-propylethanediamide.
Scientific Research Applications
N-phenyl-N’-propylethanediamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-N’-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylethanamide: Similar in structure but lacks the propyl group.
N-propylethanamide: Similar in structure but lacks the phenyl group.
N-phenyl-N’-methylethanediamide: Similar but with a methyl group instead of a propyl group.
Uniqueness
N-phenyl-N’-propylethanediamide is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical properties and potential applications. Its dual functional groups make it versatile for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
N'-phenyl-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODIZBMLPFZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
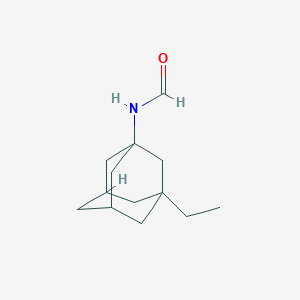
![3-(4-Chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B4936715.png)
![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
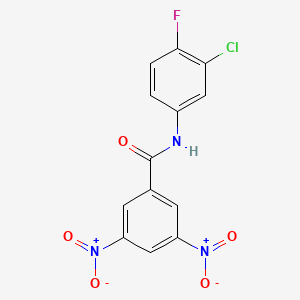
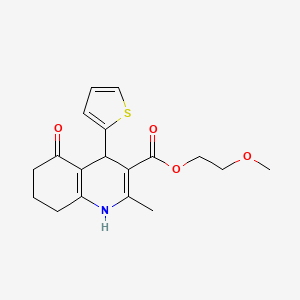
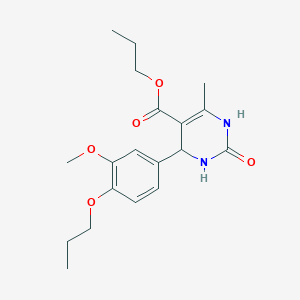
![Diethyl 3-methyl-5-[(4-methylbenzoyl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B4936759.png)
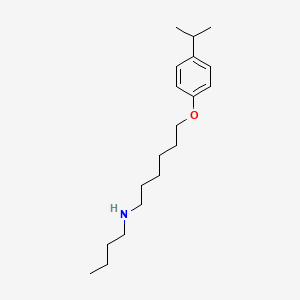
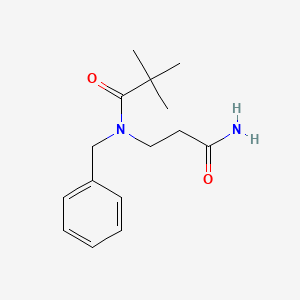
![2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine](/img/structure/B4936781.png)
![1-(3-Chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4936788.png)
